4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
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Overview
Description
4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of nucleoside analogs. It is a derivative of ribose, modified with fluorine atoms and benzoyl groups. This compound is primarily used in research and development, particularly in the field of medicinal chemistry due to its potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves multiple steps. The starting material is typically a ribose derivative, which undergoes fluorination to introduce the difluoro groups. The hydroxyl groups at positions 3 and 5 are then protected with benzoyl groups. Finally, the mesylate group is introduced at position 1. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted with other nucleophiles.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major products are the deprotected ribose derivative and benzoic acid
Scientific Research Applications
4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is widely used in scientific research, particularly in:
Medicinal Chemistry: As a precursor for the synthesis of anticancer drugs like gemcitabine.
Biology: Studying the effects of nucleoside analogs on cellular processes.
Chemistry: Investigating the reactivity and stability of fluorinated compounds.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The compound exerts its effects by inhibiting the production of DNA and RNA in cells. It is incorporated into the DNA or RNA chain during replication or transcription, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potent anticancer agent. The molecular targets include DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: Another nucleoside analog with similar anticancer properties.
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate: A closely related compound with similar structural features .
Uniqueness
4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of fluorine and benzoyl groups, which enhance its stability and reactivity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-amino-1-[(2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQYLNIPVEERB-QTSITTDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@H]([C@@H](O2)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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